![molecular formula C22H18BrFN6O2 B2901244 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941998-78-3](/img/structure/B2901244.png)
1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential applications in various scientific fields. It features a unique molecular structure that includes bromine, fluorine, and purine derivatives, making it a molecule of significant interest for medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves a multi-step process. Initially, the starting materials such as 4-bromobenzyl chloride and 4-fluoroaniline are subjected to a series of condensation and cyclization reactions. Common reagents in these steps include base catalysts like potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, scale-up synthesis of this compound is achieved through optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes a variety of chemical reactions. It is susceptible to nucleophilic substitution, oxidative coupling, and reduction reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include sodium hydride (NaH) for deprotonation, palladium catalysts for cross-coupling reactions, and hydrogen gas in the presence of a catalyst for reduction.
Major Products Formed: : The products of these reactions depend on the conditions and reagents used. For instance, nucleophilic substitution with an alkyl halide can introduce new substituents, while reduction can lead to the formation of dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione finds applications in various research areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: : Explored for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is largely influenced by its molecular structure. The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and fluorine substituents. This binding can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, such as other purine derivatives, 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity.
Similar Compounds
1-benzyl-3-phenyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
1-(4-chlorobenzyl)-3-(4-methylphenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Hope this detailed article serves your needs! Any more info you're curious about?
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-5-9-16(24)10-6-14)26-30(21(29)25-19)11-13-3-7-15(23)8-4-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZUIVVOXVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

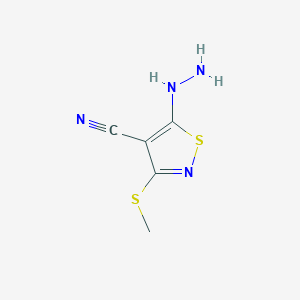

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)
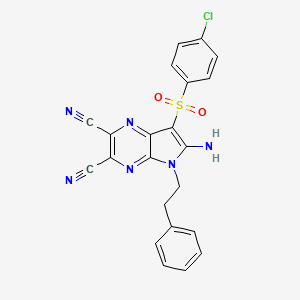
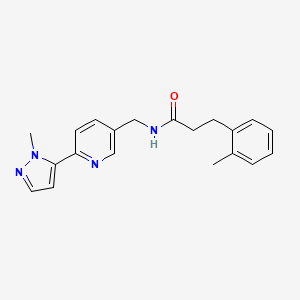
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
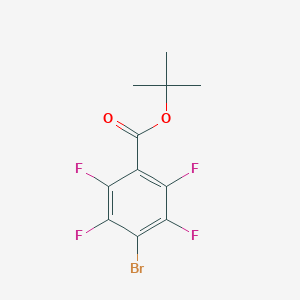
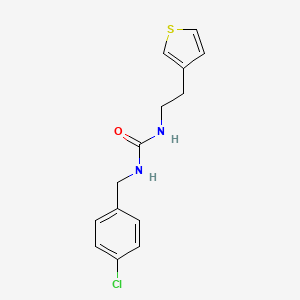
![ETHYL 2-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2901178.png)
![N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2901182.png)
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)
![3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2901184.png)
